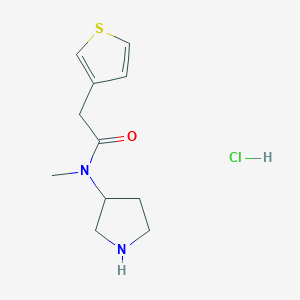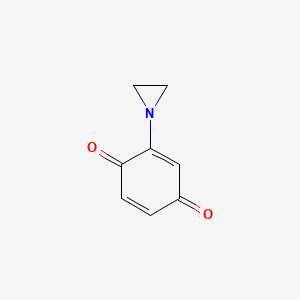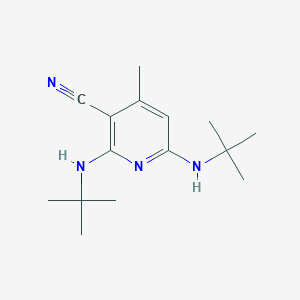
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two tert-butylamino groups attached to a pyridine ring, along with a methyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile typically involves the reaction of 2,6-dichloro-4-methylpyridine with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylamino groups. The reaction mixture is then subjected to further purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(tert-butylamino)-4-methylpyridine
- 2,6-Bis(tert-butylamino)-3-methylpyridine
- 2,6-Bis(tert-butylamino)-4-methylpyridine-3-yl methyl ketone
Uniqueness
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs
Propiedades
Número CAS |
58253-94-4 |
|---|---|
Fórmula molecular |
C15H24N4 |
Peso molecular |
260.38 g/mol |
Nombre IUPAC |
2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H24N4/c1-10-8-12(18-14(2,3)4)17-13(11(10)9-16)19-15(5,6)7/h8H,1-7H3,(H2,17,18,19) |
Clave InChI |
RFVNQOYZRLBIKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)NC(C)(C)C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



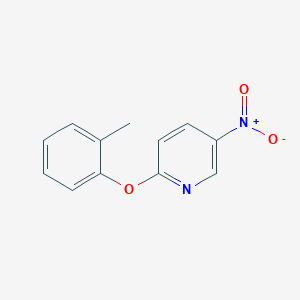

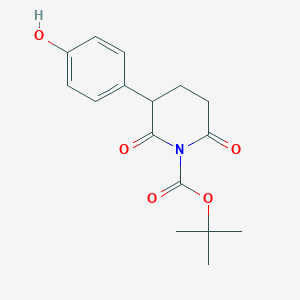

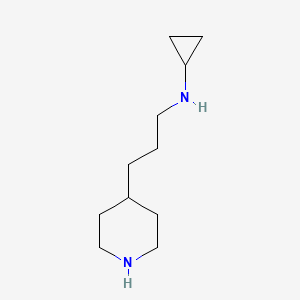
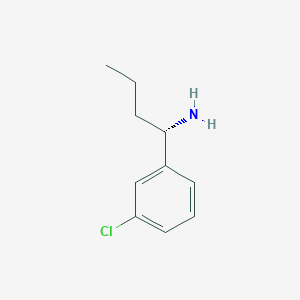
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)




